rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate
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Overview
Description
“Rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate” is a synthetic organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a cyclobutane ring substituted with a chloroacetyl group and a carboxylate ester. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may convert the chloroacetyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Ammonia (NH₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of cyclobutane-1,2-dicarboxylic acid derivatives.
Reduction: Formation of cyclobutane-1-carboxylate alcohol derivatives.
Substitution: Formation of cyclobutane-1-carboxylate amine or thiol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in mechanistic studies to understand reaction pathways and intermediates.
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound or scaffold in the development of new pharmaceuticals.
Industry
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloroacetyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,2-dicarboxylate Derivatives: Compounds with similar cyclobutane ring structures and carboxylate groups.
Chloroacetyl Derivatives: Compounds containing the chloroacetyl functional group.
Uniqueness
Rac-methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate is unique due to the specific combination of its cyclobutane ring, chloroacetyl group, and carboxylate ester. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H11ClO3 |
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Molecular Weight |
190.62 g/mol |
IUPAC Name |
methyl (1R,2R)-2-(2-chloroacetyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-12-8(11)6-3-2-5(6)7(10)4-9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
MOGWJVBYTJWTFM-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(=O)CCl |
Canonical SMILES |
COC(=O)C1CCC1C(=O)CCl |
Origin of Product |
United States |
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